O-phospho-L-threonine

Vue d'ensemble

Description

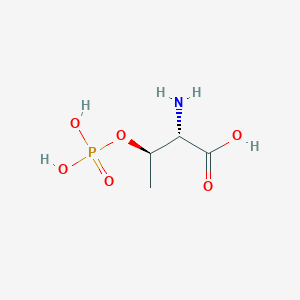

L'O-Phospho-L-Thréonine est un dérivé phosphorylé de l'acide aminé essentiel L-thréonine. Il se caractérise par l'ajout d'un groupe phosphate au groupe hydroxyle de la chaîne latérale de la thréonine. Cette modification joue un rôle crucial dans divers processus biologiques, notamment la phosphorylation des protéines, qui est un mécanisme de régulation clé dans les voies de signalisation cellulaire .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse de l'O-Phospho-L-Thréonine implique généralement la phosphorylation de la L-thréonine. Une méthode courante consiste à utiliser des agents phosphorylants tels que l'oxychlorure de phosphore ou l'acide phosphorique en présence d'une base. La réaction est effectuée dans des conditions contrôlées pour garantir la phosphorylation sélective du groupe hydroxyle .

Méthodes de production industrielle : La production industrielle de l'O-Phospho-L-Thréonine peut être réalisée par biosynthèse en utilisant des micro-organismes génétiquement modifiés. Par exemple, certaines souches de bactéries peuvent être conçues pour surproduire l'enzyme thréonine kinase, qui catalyse la phosphorylation de la L-thréonine pour produire de l'O-Phospho-L-Thréonine .

Analyse Des Réactions Chimiques

Types de réactions : L'O-Phospho-L-Thréonine subit diverses réactions chimiques, notamment :

Hydrolyse : Le groupe phosphate peut être hydrolysé en conditions acides ou basiques pour produire de la L-thréonine et du phosphate inorganique.

Oxydation : Le groupe hydroxyle de l'O-Phospho-L-Thréonine peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Substitution : Le groupe phosphate peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Hydrolyse : Généralement effectuée en utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium.

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.

Substitution : Les nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Hydrolyse : L-Thréonine et phosphate inorganique.

Oxydation : Cétones ou aldéhydes correspondants.

Substitution : Divers dérivés de la thréonine substitués.

Applications De Recherche Scientifique

Role as a Substrate for Enzymatic Reactions

O-phospho-L-threonine serves as a crucial substrate in studies involving phosphatases, enzymes that catalyze the removal of phosphate groups from phosphorylated molecules. The ability to investigate the activity and specificity of these enzymes using this compound is vital for understanding their roles in cellular processes and potential therapeutic applications.

Key Findings:

- Enzyme Kinetics : Research has shown that this compound can be utilized to determine the kinetics of phosphatase activity, providing insights into enzyme regulation and function.

- Phosphorylation Studies : The compound is instrumental in elucidating the mechanisms of protein phosphorylation, a critical post-translational modification influencing protein function and signaling pathways.

Metabolic Pathways

This compound has been identified as a metabolite within various organisms, including Escherichia coli. Its characterization helps researchers understand metabolic pathways and their implications in health and disease.

Applications:

- Metabolite Identification : By identifying this compound in metabolic studies, researchers can map out biochemical pathways and assess their roles in cellular metabolism.

- Vitamin B6 Pathway : It plays a significant role in the vitamin B6 biosynthetic pathway within yeast, contributing to essential metabolic conversions.

Marker for Protein Phosphorylation

The presence of this compound in proteins and peptides acts as a marker for studying their phosphorylation states. This application is crucial for various research areas, including cell signaling and disease development.

Insights:

- Phosphorylation State Analysis : Quantifying this compound allows scientists to gain insights into the phosphorylation status of proteins, which is essential for understanding their regulatory mechanisms.

- Disease Research : Alterations in phosphorylation patterns can be indicative of disease states, making this compound a valuable tool in biomedical research.

Structural Studies

The structural characteristics of this compound have been investigated to understand its interactions with other molecules better.

Findings:

- Crystal Structure : Studies have revealed detailed structural information about this compound's monoanions and dianions, highlighting its bonding interactions with cations such as potassium and ammonium .

- Conformation Analysis : The conformation of the threonine moiety varies between its phosphorylated forms and unphosphorylated counterparts, which has implications for its biological activity .

Applications in Medical Science

Recent studies have explored the use of this compound in medical applications, particularly concerning biomaterial interactions.

Case Study:

Mécanisme D'action

The mechanism of action of O-Phospho-L-Threonine involves its role as a phosphorylated amino acid. It serves as a substrate for various kinases and phosphatases, which catalyze the addition or removal of phosphate groups. This phosphorylation and dephosphorylation process is critical for the regulation of protein activity, cellular signaling, and metabolic pathways .

Comparaison Avec Des Composés Similaires

O-Phospho-L-Serine: Another phosphorylated amino acid with a similar structure but differs in the side chain.

O-Phospho-L-Tyrosine: Phosphorylated form of L-tyrosine, involved in different signaling pathways.

O-Phospho-L-Homoserine: A phosphorylated derivative of L-homoserine, involved in threonine and methionine biosynthesis

Uniqueness: O-Phospho-L-Threonine is unique due to its specific role in the phosphorylation of threonine residues in proteins, which is distinct from the phosphorylation of serine or tyrosine residues. This specificity allows for precise regulation of protein function and cellular processes .

Activité Biologique

O-phospho-L-threonine (pThr) is a phosphorylated derivative of the amino acid threonine, playing a crucial role in various biological processes through its involvement in protein phosphorylation. This article explores the biological activity of this compound, focusing on its synthesis, biological significance, and applications based on recent research findings.

1. Synthesis and Incorporation into Proteins

The phosphorylation of threonine residues in proteins is a vital post-translational modification that regulates numerous cellular functions, including signal transduction, cell cycle progression, and apoptosis. Recent advancements have enabled the biosynthesis of phosphothreonine in Escherichia coli, where a kinase (PduX) converts L-threonine to pThr using ATP. This method has allowed researchers to achieve millimolar concentrations of pThr in bacterial cells, facilitating its incorporation into recombinant proteins .

Table 1: Key Findings on pThr Synthesis

2.1 Role in Cellular Processes

Phosphorylation of threonine residues is implicated in various signaling pathways. For instance, it has been shown to modulate enzyme activity and protein interactions, which are crucial for metabolic regulation and cellular responses to external stimuli . The presence of pThr can influence protein conformation and function, thereby affecting cellular signaling cascades.

2.2 Case Studies

- Osseointegration Enhancement : A study demonstrated that titanium implants with a pThr-binding surface exhibited improved osseointegration in vivo. This suggests that pThr may enhance the biocompatibility and integration of implants with bone tissue .

- Protein Kinase Activation : Research has shown that incorporating pThr into proteins can activate specific kinases, leading to downstream signaling effects that may be beneficial in therapeutic contexts .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Regulation : pThr acts as a substrate for various kinases and phosphatases, influencing their activity and specificity. For example, studies indicate that certain phosphatases preferentially dephosphorylate pThr, which could regulate its levels within cells .

- Molecular Interactions : The presence of the phosphate group alters the interaction dynamics between proteins and their partners, modulating complex formation and stability .

4. Applications in Biotechnology and Medicine

This compound's unique properties make it an attractive target for various applications:

- Biopharmaceuticals : The ability to incorporate pThr into therapeutic proteins can enhance their efficacy by modulating their biological activity.

- Tissue Engineering : As demonstrated by its role in enhancing osseointegration, pThr-modified surfaces can improve the performance of biomaterials used in medical implants .

5. Conclusion

This compound is a critical player in the regulation of protein function through phosphorylation. Its incorporation into proteins not only aids in understanding fundamental biological processes but also opens new avenues for its application in biotechnology and medicine. Further research is necessary to fully elucidate its mechanisms and potential therapeutic uses.

Propriétés

IUPAC Name |

(2S,3R)-2-amino-3-phosphonooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRGIUJOYOXOQJ-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Phosphothreonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27530-80-9, 1114-81-4 | |

| Record name | O-Phosphonothreonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27530-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phospho-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphothreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threoninium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREONINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L4WX7B1EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-Phosphothreonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.